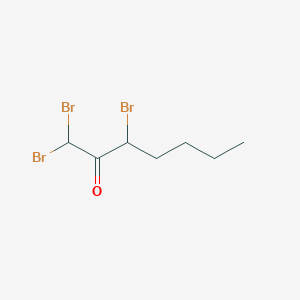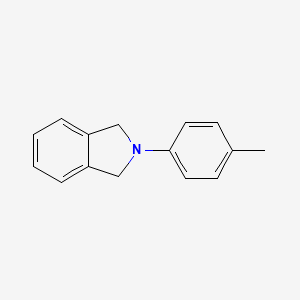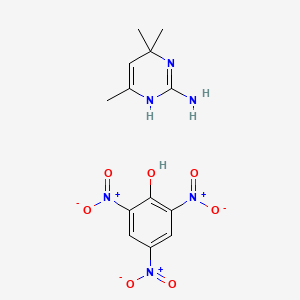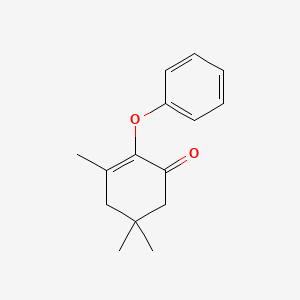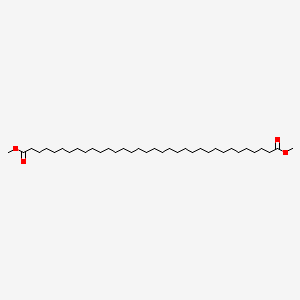
Dimethyl tetratriacontanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl tetratriacontanedioate is an organic compound with the molecular formula C36H70O4 . It is an ester derived from tetratriacontanedioic acid and methanol. This compound is notable for its long carbon chain, which imparts unique physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl tetratriacontanedioate can be synthesized through the esterification of tetratriacontanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl tetratriacontanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed to yield tetratriacontanedioic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Transesterification: It can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: Tetratriacontanedioic acid and methanol.
Reduction: Long-chain diols.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Dimethyl tetratriacontanedioate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in the formulation of long-acting pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of dimethyl tetratriacontanedioate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent acids and alcohols, which can then participate in further biochemical reactions. The long carbon chain of the compound may also influence its interaction with lipid membranes and other hydrophobic environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl hexadecanedioate: A shorter-chain analog with similar ester properties.
Dimethyl octadecanedioate: Another long-chain ester with comparable chemical behavior.
Dimethyl eicosanedioate: A medium-chain ester used in similar applications.
Uniqueness
Dimethyl tetratriacontanedioate is unique due to its exceptionally long carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring long-chain esters, such as in the formulation of specialized materials and in studies of lipid interactions .
Propriétés
Numéro CAS |
55429-46-4 |
|---|---|
Formule moléculaire |
C36H70O4 |
Poids moléculaire |
566.9 g/mol |
Nom IUPAC |
dimethyl tetratriacontanedioate |
InChI |
InChI=1S/C36H70O4/c1-39-35(37)33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36(38)40-2/h3-34H2,1-2H3 |
Clé InChI |
JSEQZCNWUQARSR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


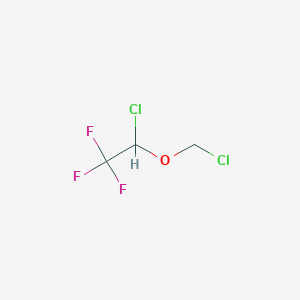
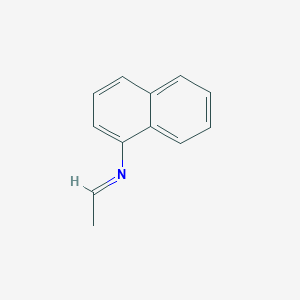
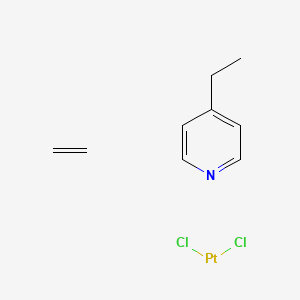
![2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B14633316.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
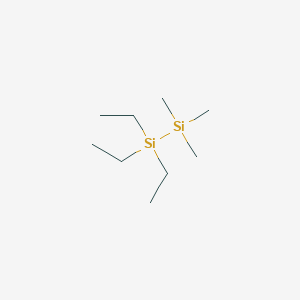
![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)

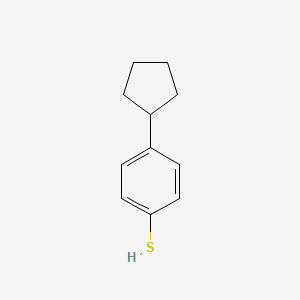
![2-[8-(3-Octylthiiran-2-yl)octanoylamino]ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14633354.png)
